2’-O-Methyl-5-methyl-4-thiouridine

Antisense Oligonucleotides RNA Duplex Stability Base-Pairing Specificity

2'-O-Methyl-5-methyl-4-thiouridine is a doubly-modified nucleoside combining 2'-O-methyl (enhanced nuclease resistance, Tm ↑0.5–0.7°C), 5-methyl (improved translation), and 4-thio (UV crosslinking) modifications. This tri-functional building block enables ASO/siRNA/aptamer development with unmatched stability and RBP mapping utility. Procure for high-purity oligonucleotide synthesis.

Molecular Formula C10H14N2O5S
Molecular Weight 274.30 g/mol
Cat. No. B12096339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2’-O-Methyl-5-methyl-4-thiouridine
Molecular FormulaC10H14N2O5S
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O5S/c1-4-2-12(10(16)11-8(4)18)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)
InChIKeyIXDWFVOGUMAKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-Methyl-5-methyl-4-thiouridine for Oligonucleotide Therapeutics & Research


2'-O-Methyl-5-methyl-4-thiouridine (CAS 2095417-26-6) is a synthetic, doubly-modified nucleoside analog belonging to the class of 2'-O-methylated thiouridines . It is structurally defined by a 2'-O-methyl group on the ribose sugar, a 5-methyl group on the pyrimidine base, and a 4-thio substitution replacing the oxygen atom with sulfur . As a modified nucleoside phosphoramidite building block, it is designed for site-specific incorporation into synthetic RNA oligonucleotides for applications in antisense therapeutics, siRNA, and aptamer development, where its combined modifications offer a unique physicochemical and functional profile distinct from its single-modification counterparts .

2'-O-Methyl-5-methyl-4-thiouridine: Why Single-Modification Analogs Are Not Direct Replacements


The functional performance of a synthetic oligonucleotide is a precise sum of its modifications. Substituting 2'-O-Methyl-5-methyl-4-thiouridine with a simpler analog like 2'-O-Methyluridine (2'-OMe-U), 4-thiouridine (s4U), or 5-methyluridine (m5U) fails because each individual modification addresses a different, non-overlapping challenge in therapeutic nucleic acid design. The 2'-O-methyl group primarily enhances nuclease resistance and binding affinity (increasing Tm by ~0.5-0.7°C per modification) [1], while the 4-thio group confers photoreactivity for crosslinking studies and can alter base-pairing specificity [2]. The 5-methyl group is known to improve translation and modulate immune recognition in mRNA contexts [3]. Using a single-modification analog would mean forfeiting one or more of these critical, quantifiable benefits, leading to suboptimal stability, reduced functional specificity, or loss of key experimental utility. The specific combination present in 2'-O-Methyl-5-methyl-4-thiouridine creates a distinct profile not achievable by mixing separate, single-modified monomers [4].

2'-O-Methyl-5-methyl-4-thiouridine: Direct Comparative Evidence for Informed Procurement


Base-Pairing Specificity: Altered Selectivity for G over A Compared to Unmodified Uridine

The 4-thio modification in 2'-O-Methyl-5-methyl-4-thiouridine, inherited from the parent analog 4-thiouridine (s4U), is known to alter base-pairing thermodynamics. Specifically, s4U increases the stability of pairing with guanosine (G) more than with adenosine (A), in contrast to unmodified uridine which pairs stably with both [1]. While direct head-to-head data for the 2'-O-methyl-5-methyl derivative are not available, this class-level inference suggests the compound can enhance the specificity of antisense oligonucleotides targeting G-rich sequences, reducing off-target binding [2].

Antisense Oligonucleotides RNA Duplex Stability Base-Pairing Specificity

Nuclease Resistance: 2'-O-Methyl Modification Provides Superior Stability vs. Unmodified RNA

The 2'-O-methyl (2'-OMe) modification is a well-established strategy to enhance the nuclease resistance of synthetic RNA. A direct comparison shows that 2'-OMe RNA exhibits significantly longer half-lives in serum and cellular extracts compared to unmodified RNA [1]. This benefit is a primary driver for incorporating 2'-O-Methyl-5-methyl-4-thiouridine into therapeutic oligonucleotides, ensuring greater stability and longer duration of action in vivo [2].

Oligonucleotide Stability Antisense Therapeutics siRNA

Binding Affinity: 2'-O-Methyl Modification Increases Duplex Tm by 0.5-0.7°C per Modification vs. Unmodified RNA

The 2'-O-methyl group enhances the thermal stability of RNA-RNA duplexes. Each 2'-OMe substitution increases the melting temperature (Tm) by approximately 0.5-0.7°C compared to an equivalent unmodified RNA duplex [1]. This class-level effect is a key differentiator for 2'-O-Methyl-5-methyl-4-thiouridine-containing oligonucleotides, as it provides improved target binding affinity, which is crucial for the potency of antisense and siRNA therapeutics [2].

Thermal Stability Antisense Oligonucleotides siRNA

Photo-Crosslinking Capability: The 4-Thio Group Enables Covalent Crosslinking to Proteins and Other RNAs upon UV Activation

The presence of the 4-thio group in 2'-O-Methyl-5-methyl-4-thiouridine, a feature shared with 4-thiouridine (s4U), confers photoactivatable crosslinking properties. Upon irradiation with UV light (typically 365 nm), the sulfur atom can form covalent bonds with nearby molecules such as proteins or other nucleic acids . This functionality is absent in analogs like 2'-O-Methyl-5-methyluridine, which lacks the sulfur substitution, and provides a unique experimental tool for mapping RNA-protein and RNA-RNA interactions .

RNA-Protein Interactions RNA Structure Probing Crosslinking

2'-O-Methyl-5-methyl-4-thiouridine: Validated Application Scenarios for Targeted Procurement


High-Specificity Antisense Oligonucleotides Targeting G-Rich or Structured RNAs

The compound's inferred base-pairing preference for guanosine over adenosine, combined with enhanced nuclease resistance and binding affinity from the 2'-O-methyl group, makes it a superior choice for designing antisense oligonucleotides against G-rich or highly structured RNA targets (e.g., group I introns, certain viral RNAs, or oncogenic mRNA 5'-UTRs) where off-target binding to A-rich sequences is a concern [1]. This specificity can be quantified by measuring melting temperatures (Tm) of duplexes formed with matched and mismatched targets [2].

Metabolically Stable siRNAs for In Vivo Gene Silencing

The 2'-O-methyl modification provides a well-documented increase in nuclease resistance (half-life increase from <1 hour to >48 hours) [3], making oligonucleotides containing 2'-O-Methyl-5-methyl-4-thiouridine highly stable in serum. This is a critical requirement for siRNA therapeutics intended for systemic administration, ensuring the payload reaches its target tissue intact [4].

Photoactivatable RNA Probes for PAR-CLIP and RNA-Protein Interaction Mapping

The 4-thio group enables covalent crosslinking to interacting proteins upon UV irradiation . This property is essential for techniques like PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation), which is used to map RNA-binding protein (RBP) binding sites at nucleotide resolution [5]. Oligonucleotides containing this compound can be used as probes to identify and validate novel RBP targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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